N,N'-di-tert-butylphthalamide
Description
N,N'-Di-tert-butylphthalamide is a phthalic acid derivative featuring two tert-butyl amide substituents. Safety protocols emphasize handling precautions due to its classification as a corrosive substance, with risks including skin irritation and environmental toxicity .
Properties
IUPAC Name |
1-N,2-N-ditert-butylbenzene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)17-13(19)11-9-7-8-10-12(11)14(20)18-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZZBBOTNUOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common strategy for synthesizing phthalimides, including N,N’-di-tert-butylphthalamide, involves the condensation of phthalic acids or anhydrides with primary amines . The reaction typically requires a dehydrating agent and is carried out under reflux conditions. For N,N’-di-tert-butylphthalamide, tert-butylamine is used as the primary amine.
Industrial Production Methods
Industrial production of N,N’-di-tert-butylphthalamide follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials, cheap catalysts, and one-pot processes that are environmentally benign with operational simplicity .
Chemical Reactions Analysis
Types of Reactions
N,N’-di-tert-butylphthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the phthalimide core to phthalamide.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction may produce phthalamide derivatives.
Scientific Research Applications
N,N’-di-tert-butylphthalamide has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for other functionalized phthalimides.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which N,N’-di-tert-butylphthalamide exerts its effects involves interactions with molecular targets and pathways. The phthalimide core can interact with various enzymes and receptors, leading to biological effects. The tert-butyl groups may influence the compound’s stability and reactivity, affecting its overall mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : A phthalimide derivative with a phenyl group and a chlorine substituent (Fig. 1, ).
- Reactivity and Applications: The chlorine atom increases electrophilicity, facilitating nucleophilic substitution reactions. It serves as a precursor for polyimide monomers, such as 3,3'-bis(N-phenylphthalimide), requiring high purity for polymerization .
- Key Differences : Unlike N,N'-di-tert-butylphthalamide, the phenyl and chlorine substituents enhance aromatic stacking and electronic effects, which may improve crystallinity and thermal resistance in polymers.
N,N'-Di-tert-butylcarbodiimide
- Structure : A carbodiimide with tert-butyl groups (CAS 691-24-7) .
- Reactivity and Applications : Carbodiimides are coupling agents in peptide synthesis, activating carboxylic acids to form amides or esters. N,N'-Di-tert-butylcarbodiimide’s tert-butyl groups likely enhance stability during reactions.
- Key Differences: While both compounds have tert-butyl groups, this compound’s phthalamide backbone is less reactive than carbodiimides, making it more suitable as a monomer or protective agent rather than a coupling reagent.
Boc-Protected Sulfamoyl Compounds (e.g., N,N'-Bis(tert-Butoxycarbonylsulfamoyl)-1,3-Diaminopropene)
- Structure : Boc (tert-butoxycarbonyl) groups protect amine functionalities ().
- Reactivity and Applications : Boc groups are hydrolytically stable under basic conditions but cleaved under acidic conditions. These compounds are intermediates in organic synthesis.
- Key Differences : this compound lacks the labile Boc group, suggesting its tert-butyl amide groups are permanent or require harsher conditions for removal. This makes it more suited for applications requiring persistent steric protection.
Comparative Data Table
Research Findings and Functional Insights
- Steric Effects : The tert-butyl groups in this compound reduce solubility in polar solvents (e.g., water) compared to less hindered analogs, as seen in Boc-protected compounds .
- Thermal Stability : Phthalimide derivatives generally exhibit high thermal stability, but tert-butyl substituents may lower melting points due to hindered molecular packing .
- Reactivity : Unlike carbodiimides (reactive coupling agents) or Boc-protected amines (acid-labile), this compound’s inert amide backbone suggests utility in long-term stability applications, such as polymer matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
